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Compound of Interest

Compound Name: 2-Hydroxydibenzothiophene

Cat. No.: B122962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Hydroxydibenzothiophene, a heterocyclic compound of interest in various fields, including

pharmaceutical research and materials science. This document compiles available Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the

experimental protocols for these techniques, and presents a logical workflow for spectroscopic

analysis.

Spectroscopic Data of 2-Hydroxydibenzothiophene
The structural elucidation and characterization of 2-Hydroxydibenzothiophene rely on a

combination of spectroscopic techniques. While a complete, publicly available dataset of all

spectra is not consolidated in a single source, this guide compiles the available information and

provides context based on related compounds.

Mass Spectrometry (MS)
Mass spectrometry of 2-Hydroxydibenzothiophene confirms its molecular weight and

provides insights into its fragmentation patterns. The molecular formula of 2-
Hydroxydibenzothiophene is C₁₂H₈OS, with a computed molecular weight of approximately

200.26 g/mol .[1]

Table 1: Mass Spectrometry Data for 2-Hydroxydibenzothiophene
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Parameter Value Source

Molecular Formula C₁₂H₈OS PubChem[1]

Molecular Weight 200.26 g/mol PubChem[1]

Major Fragment (m/z) 200 (M+) Predicted

Other Fragments Not available

Note: The mass spectrum for 2-Hydroxydibenzothiophene is available via GC-MS analysis

on PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. For

2-Hydroxydibenzothiophene, both ¹H and ¹³C NMR would provide crucial information about

the arrangement of hydrogen and carbon atoms.

Due to the limited availability of specific experimental spectra for 2-Hydroxydibenzothiophene
in public databases, the following tables provide predicted chemical shifts and data from the

parent compound, dibenzothiophene, for comparative purposes.

Table 2: Predicted ¹H NMR Spectral Data for 2-Hydroxydibenzothiophene

Proton
Predicted Chemical Shift
(ppm)

Multiplicity

Aromatic Protons 7.0 - 8.5 Multiplets

Hydroxyl Proton Variable (typically 5.0 - 9.0) Singlet (broad)

Note: Specific assignments require an experimental spectrum. The aromatic region is expected

to be complex due to the condensed ring system.

Table 3: Experimental ¹H NMR Spectral Data for Dibenzothiophene (for comparison)
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Proton Chemical Shift (ppm)

H-4, H-6 8.15

H-1, H-9 7.85

H-2, H-8 7.45

H-3, H-7 7.45

Source: Adapted from publicly available data for dibenzothiophene.

Table 4: Predicted ¹³C NMR Spectral Data for 2-Hydroxydibenzothiophene

Carbon Predicted Chemical Shift (ppm)

Aromatic Carbons 110 - 150

Carbon bearing -OH ~155

Note: These are approximate ranges, and actual values can vary based on the specific

electronic environment.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-Hydroxydibenzothiophene is expected to show characteristic absorption bands

for the hydroxyl group and the aromatic rings.

Table 5: Expected Infrared (IR) Absorption Bands for 2-Hydroxydibenzothiophene
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Functional Group
Expected Wavenumber
(cm⁻¹)

Intensity

O-H stretch (hydroxyl) 3200 - 3600 Strong, broad

C-H stretch (aromatic) 3000 - 3100 Medium

C=C stretch (aromatic) 1450 - 1600 Medium to weak

C-O stretch (hydroxyl) 1000 - 1260 Medium

C-S stretch 600 - 800 Weak

Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve 5-10 mg of 2-Hydroxydibenzothiophene in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a clean, dry 5 mm NMR tube.

Ensure the sample height in the tube is adequate for the spectrometer being used.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution of the complex aromatic signals.

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-

noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of

1-2 seconds.
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¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required.

Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Hydroxydibenzothiophene with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Place the powder in a pellet press and apply pressure to form a transparent or translucent

pellet.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Measurement: Place the KBr pellet in the sample holder of the spectrometer and record the

spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the

sample in a volatile organic solvent (e.g., dichloromethane, methanol).

For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible

with the ionization source.

Instrumentation and Data Acquisition:

Mass Spectrometer: A variety of mass spectrometers can be used, such as a quadrupole or

time-of-flight (TOF) analyzer.

Ionization: Electron Ionization (EI) is a common method for this type of compound.
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Analysis: The instrument is calibrated using a known standard. The sample is introduced,

ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) to

generate the mass spectrum.

Workflow for Spectroscopic Analysis
The logical flow for the spectroscopic characterization of a compound like 2-
Hydroxydibenzothiophene is crucial for obtaining a comprehensive and accurate structural

assignment.
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Caption: Workflow for the spectroscopic characterization of 2-Hydroxydibenzothiophene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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